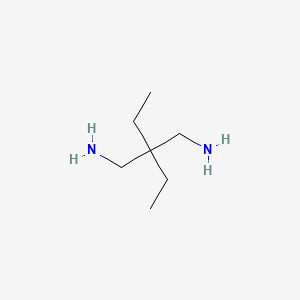

1,3-Diamino-2,2-diethylpropane

Description

Structure

3D Structure

Properties

CAS No. |

38932-69-3 |

|---|---|

Molecular Formula |

C7H18N2 |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

2,2-diethylpropane-1,3-diamine |

InChI |

InChI=1S/C7H18N2/c1-3-7(4-2,5-8)6-9/h3-6,8-9H2,1-2H3 |

InChI Key |

SDIOBNKHLKIWOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CN)CN |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Technical Guide: 2,2-Diethylpropane-1,3-diamine vs. Neopentanediamine

Steric Hindrance, Conformational Locking, and Reactivity Profiles[1]

Executive Summary

This guide provides a rigorous technical comparison between Neopentanediamine (2,2-dimethylpropane-1,3-diamine) and its bulkier analog, 2,2-diethylpropane-1,3-diamine (DEPD). While both molecules utilize the gem-disubstitution effect to influence conformational entropy, the transition from gem-dimethyl to gem-diethyl introduces non-linear steric penalties.[1] These differences critically alter nucleophilicity, coordination geometry (bite angle), and lipophilicity (LogP), making DEPD a specialized tool for modulating metabolic stability and hydrolytic resistance in drug design and polymer chemistry.[2]

Part 1: Structural & Conformational Analysis[2][3]

The core differentiator between these two diamines is the steric bulk at the C2 position. This bulk dictates the Thorpe-Ingold Effect (or gem-dialkyl effect), which compresses the internal bond angle (

| Feature | Neopentanediamine | 2,2-Diethylpropane-1,3-diamine |

| C2 Substituents | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |

| Steric Parameter ( | -1.24 (Methyl) | -1.31 (Ethyl) per group |

| Internal Angle ( | ~109.5° (Tetrahedral) | ~106.7° (Compressed) |

| Conformational Mobility | Moderate (Rotational freedom) | Restricted (Gearing effect) |

| Lipophilicity (cLogP) | ~ -0.5 | ~ +0.6 |

The "Angle Compression" Mechanism

In DEPD, the two ethyl groups at C2 exert significantly higher steric pressure than the methyls in neopentanediamine.[2]

-

Neopentanediamine: The methyl groups are spherically symmetrical (effectively). The C1-C2-C3 angle remains close to the ideal tetrahedral angle (~109.5°).[1]

-

DEPD: The ethyl groups are not spherical; they have internal degrees of freedom.[2][1] To minimize steric clash between the two ethyl tails, the C2 center distorts.[2] Gas-phase electron diffraction of the parent hydrocarbon (3,3-diethylpentane) reveals a compression of the C1-C2-C3 angle to approximately 106.7° .[1]

Implication: This compression brings the primary amine groups in DEPD spatially closer than in neopentanediamine.[2][1] While this theoretically accelerates cyclization (stronger Thorpe-Ingold effect), the ethyl tails create a "steric wall" that can block incoming electrophiles, reducing intermolecular reaction rates despite the favorable intramolecular pre-organization.

Part 2: Reactivity & Nucleophilicity Profiles[2]

The steric environment creates a dichotomy between kinetic accessibility and thermodynamic stability .[2]

1. Nucleophilic Attack (Intermolecular)

-

Neopentanediamine: The primary amines are relatively exposed.[2][1] The gem-dimethyl group provides some shielding against hydrolysis of resulting amides/imines but allows rapid initial attack on electrophiles (e.g., acid chlorides, isocyanates).[2]

-

DEPD: The ethyl groups create a "steric cone" around the C2 center. This reduces the rate of nucleophilic attack on bulky electrophiles due to the specific trajectory requirements. However, once a bond is formed (e.g., an amide), the reverse reaction (hydrolysis) is severely retarded by this same bulk, offering superior metabolic stability.[2]

2. Metal Coordination (Ligand Behavior)

When acting as bidentate ligands (forming 6-membered chelate rings):

-

Neopentanediamine: Forms stable chair-conformation complexes.[2][1] The gem-dimethyl groups occupy equatorial/axial positions without significant clash.[1]

-

DEPD: The gem-diethyl groups introduce severe 1,3-diaxial interactions if the ring adopts a standard chair conformation.[1] This often forces the chelate ring into a twisted boat or distorted geometry to accommodate the ethyl tails, altering the "bite angle" (N-M-N angle) and electronic properties of the metal center.

Figure 1: Mechanistic divergence of steric effects. DEPD sacrifices intermolecular kinetics for intramolecular stability.

Part 3: Experimental Protocols

Since DEPD is not a commodity chemical like neopentanediamine, it often requires synthesis.[2][1] The following protocol ensures high purity by avoiding contamination from mono-substituted byproducts.

Protocol: Synthesis of 2,2-Diethylpropane-1,3-diamine

Starting Material: 2,2-Diethyl-1,3-propanediol (CAS: 115-76-4).[1][3][4]

Step 1: Activation (Mesylation)

-

Dissolve 2,2-diethyl-1,3-propanediol (10 mmol) in dry DCM (50 mL) at 0°C.

-

Add Triethylamine (2.5 eq) followed by Methanesulfonyl chloride (MsCl, 2.2 eq) dropwise.

-

Stir for 2 hours. The steric bulk does not significantly hinder the reaction at the primary hydroxyls.

-

Checkpoint: TLC (EtOAc/Hex) should show complete consumption of diol.[2][1]

Step 2: Nucleophilic Substitution (Azidation)

-

Add Sodium Azide (NaN₃, 3.0 eq). Caution: Azides are shock-sensitive.[1]

-

Heat to 90°C for 12 hours.

-

Note: Higher temperature is required compared to the dimethyl analog due to the "neopentyl-like" steric retardation at the electrophilic carbon.

-

Step 3: Staudinger Reduction (or Hydrogenation)

-

Add Triphenylphosphine (PPh₃, 2.2 eq) and water (5 eq).[2][1]

-

Reflux for 4 hours.

-

Purification: Acid-base extraction. The amine is highly lipophilic; ensure the pH is >12 during the final extraction into organic solvent (DCM).

Figure 2: Synthesis workflow for DEPD from the commercially available diol.

Part 4: Applications & Strategic Selection

1. Drug Design: The "Lipophilic Shield"

In medicinal chemistry, replacing a gem-dimethyl group with a gem-diethyl group is a strategic move to:

-

Increase LogP: DEPD increases lipophilicity by ~1.0 log unit compared to neopentanediamine, enhancing blood-brain barrier (BBB) penetration.[2][1]

-

Block Metabolism: The ethyl groups effectively shield the adjacent carbons from P450 oxidation. While gem-dimethyl blocks alpha-oxidation, gem-diethyl extends this protection radius, potentially protecting the amine nitrogen from metabolic N-dealkylation or oxidation.[1]

2. Polymer Chemistry: Hydrolytic Stability

Polyurethanes or polyamides derived from DEPD exhibit superior hydrolytic stability compared to those from neopentanediamine.[2][1] The ethyl groups act as a hydrophobic umbrella, preventing water molecules from accessing the hydrolytically sensitive amide/urethane bond.[2]

Selection Matrix:

| Requirement | Recommended Molecule | Rationale |

|---|---|---|

| Fast Curing / Reaction Rate | Neopentanediamine | Lower steric barrier allows rapid nucleophilic attack.[1] |

| Maximal Hydrolytic Stability | DEPD | Ethyl groups shield the linkage from water.[2][1] |

| Standard Chelation (Chair) | Neopentanediamine | Forms low-strain 6-membered rings.[1] |

| Lipophilicity (CNS Drugs) | DEPD | Higher LogP facilitates membrane crossing.[2][1] |

References

-

Thorpe-Ingold Effect & Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds.[1] Journal of the Chemical Society, Transactions.[2] Link

-

Conformational Analysis of 3,3-Diethylpentane: Alder, R. W., et al. (1999).[2] Molecular Structure of 3,3-Diethylpentane (Tetraethylmethane) in the Gas Phase.[5] Journal of Organic Chemistry.[2][1][5] Link

-

Steric Parameters (A-Values): Winstein, S., & Holness, N. J.[2] (1955).[2][1] Neighboring Carbon and Hydrogen.[2][1][6][7] XIX. t-Butylcyclohexyl Derivatives. Journal of the American Chemical Society.[2][1] Link

-

Neopentanediamine Properties: PubChem Compound Summary for CID 81770, 2,2-Dimethylpropane-1,3-diamine.[2][1] Link

-

2,2-Diethyl-1,3-propanediol (Precursor): PubChem Compound Summary for CID 8103, 2,2-Diethyl-1,3-propanediol.[2] Link

Sources

- 1. N,N-二乙基-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CCCBDB Compare bond angles [cccbdb.nist.gov]

- 3. 2,2-DIETHYL-1,3-PROPANEDIOL | 115-76-4 [chemicalbook.com]

- 4. 2,2-ジエチル-1,3-プロパンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. datapdf.com [datapdf.com]

- 6. 3,3-Diethylpentane | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

A Technical Guide to the Thermodynamic Properties of 2,2-diethyl-1,3-propanediamine: Bridging Data Gaps for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2-diethyl-1,3-propanediamine, a diamine with potential applications in medicinal chemistry and materials science. Recognizing the current scarcity of experimental data for this specific compound, this document serves as a foundational resource, offering insights into its significance, presenting available data for structurally related analogs, and detailing robust experimental methodologies for the determination of its key thermodynamic parameters. By equipping researchers with the necessary theoretical framework and practical protocols, this guide aims to facilitate the generation of critical data needed to advance the use of 2,2-diethyl-1,3-propanediamine in drug development and other scientific endeavors.

Introduction: The Significance of Thermodynamic Properties in a Molecular Context

2,2-diethyl-1,3-propanediamine, with its unique gem-diethyl arrangement on a propanediamine backbone, presents an intriguing scaffold for various applications, including as a building block in the synthesis of novel pharmaceutical agents and high-performance polymers.[1] The thermodynamic properties of a molecule are fundamental to understanding its behavior in both chemical and biological systems. For drug development professionals, these properties govern critical aspects such as solubility, stability, and receptor binding affinity, ultimately influencing the efficacy and safety of a therapeutic candidate. A thorough understanding of parameters like enthalpy of formation, entropy, and heat capacity is therefore not merely academic but a prerequisite for rational drug design and process development.

While extensive thermodynamic data for many small molecules are readily available, a comprehensive dataset for 2,2-diethyl-1,3-propanediamine is not yet established in the public domain. This guide addresses this gap by providing a roadmap for researchers to characterize this promising molecule.

Current State of Knowledge: Leveraging Analogous Compound Data

Direct experimental data on the thermodynamic properties of 2,2-diethyl-1,3-propanediamine are sparse. However, valuable inferences can be drawn from the study of structurally similar compounds. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides some phase change data for the related compound, 2,2-dimethyl-1,3-propanediamine.[2]

Table 1: Physical and Thermodynamic Properties of 2,2-dimethyl-1,3-propanediamine

| Property | Value | Units | Reference |

| Molecular Formula | C5H14N2 | [2][3] | |

| Molecular Weight | 102.1781 | g/mol | [2] |

| Boiling Point (Tboil) | 426.2 | K | [2] |

| Melting Point | 29-31 | °C | [4] |

| Density | 0.851 | g/mL at 25 °C | [4] |

| Enthalpy of Fusion (ΔfusH) | 1.7 | kJ/mol | [2] |

Note: These values are for 2,2-dimethyl-1,3-propanediamine and should be used as estimates for 2,2-diethyl-1,3-propanediamine with caution. The addition of two ethyl groups in place of methyl groups will increase the molecular weight and is expected to influence the intermolecular forces, thereby altering the thermodynamic properties.

Experimental Determination of Thermodynamic Properties

To address the existing data gap, the following section details established experimental protocols for determining the key thermodynamic properties of amines. These methodologies are widely accepted and provide a framework for the systematic characterization of 2,2-diethyl-1,3-propanediamine.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds like diamines, this is typically determined by oxygen-bomb combustion calorimetry.[5]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity 2,2-diethyl-1,3-propanediamine is placed in a crucible within the combustion bomb.

-

Bomb Assembly: The bomb is charged with a known amount of pure oxygen to a high pressure (typically 30 atm). A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision as a function of time until a final, stable temperature is reached.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then derived using Hess's law, incorporating the known standard enthalpies of formation for the combustion products (CO2, H2O, and N2).[5]

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity (Cp) and the thermodynamic parameters of phase transitions (e.g., melting point, enthalpy of fusion).

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of 2,2-diethyl-1,3-propanediamine is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a controlled heating and cooling rate over a specified temperature range.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is changed.

-

Heat Capacity Measurement: The heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.

-

Phase Transition Analysis: Melting is observed as an endothermic peak on the DSC thermogram. The onset of the peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Caption: Workflow for determining heat capacity and phase transitions using DSC.

Potentiometric Titration for Dissociation Constants

The dissociation constant (pKa) is a measure of the basic strength of the amine groups and is crucial for understanding its behavior in aqueous solutions, a common environment in drug delivery and biological systems.[6][7][8]

Experimental Protocol:

-

Solution Preparation: Prepare aqueous solutions of 2,2-diethyl-1,3-propanediamine at various known concentrations.

-

Titration Setup: Use a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).

-

Titration: Gradually add the titrant to the amine solution while monitoring the pH. Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa values can be determined from the half-equivalence points of the titration. For a diamine, two pKa values will be obtained, corresponding to the protonation of each amine group.

-

Thermodynamic Parameters from Temperature Dependence: By performing the titrations at different temperatures, the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissociation can be calculated using the van 't Hoff equation.[9][10]

Application in Drug Development: A Thermodynamic Perspective

The thermodynamic data generated for 2,2-diethyl-1,3-propanediamine are directly applicable to several stages of the drug development pipeline:

-

Lead Optimization: Understanding the pKa and its temperature dependence is critical for predicting the charge state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[10]

-

Formulation Development: Solubility is a key determinant of bioavailability. The enthalpy of fusion and melting point data are essential for predicting the solubility of the solid form and for developing stable formulations.

-

Process Chemistry: Heat capacity and enthalpy of reaction data are vital for the safe and efficient scale-up of synthetic routes involving this diamine.

Safety and Handling

As a diamine, 2,2-diethyl-1,3-propanediamine is expected to be corrosive and may cause skin and eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[11][12] Work should be conducted in a well-ventilated fume hood.[11][13] For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While a comprehensive thermodynamic profile for 2,2-diethyl-1,3-propanediamine is not yet available, this guide provides the necessary framework for researchers to generate this critical data. By employing the established methodologies of combustion calorimetry, differential scanning calorimetry, and potentiometric titration, the scientific community can fill this knowledge gap. The resulting thermodynamic parameters will be invaluable for advancing the application of this promising molecule in drug development and other fields, enabling more rational design and efficient development of new technologies.

References

-

Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Journal of Chemical & Engineering Data, 54(4), 1318–1328. [Link][6]

-

Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Academia.edu. [Link][7]

-

Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Semantic Scholar. [Link][8]

-

Request PDF. (n.d.). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. ResearchGate. [Link][9]

-

Request PDF. (n.d.). Thermodynamics of protonation of amines in aqueous solutions at elevated temperatures. ResearchGate. [Link][10]

-

Chem Service. (2016). SAFETY DATA SHEET. Retrieved from [Link][13]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link][3]

-

NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine. In NIST Chemistry WebBook. Retrieved from [Link][2]

-

Pitt, D. A., & Good, W. D. (1966). Enthalpies of formation of ethylenediamine, 1,2,-propanediamine, 1,2,-butanediamine, 2-methyl-1,2-propanediamine, and isobutylamine. C-N and N-F thermochemical bond energies. Journal of Chemical & Engineering Data, 11(3), 364–366. [Link][5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,2-Dimethyl-1,3-propanediamine [webbook.nist.gov]

- 3. 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethyl-1,3-propanediamine 99 7328-91-8 [sigmaaldrich.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (PDF) Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K [academia.edu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

Methodological & Application

Application Note: High-Resolution Cation Exchange Displacement Chromatography (CEX-DC) for Protein Purification

Abstract

This application note details the implementation of Cation Exchange Displacement Chromatography (CEX-DC), a powerful alternative to traditional gradient elution for the purification of therapeutic proteins, specifically monoclonal antibodies (mAbs). Unlike elution modes that rely on peak broadening and fractionation, displacement chromatography utilizes a high-affinity displacer molecule to compress analytes into adjacent, highly concentrated zones ("square waves"). This guide provides a self-validating protocol for separating mAb charge variants, achieving purities >90% and yields >85% in a single step, while addressing the critical challenge of column regeneration.

Introduction: The Physics of Displacement

In traditional Elution Chromatography , proteins migrate down the column at different speeds based on their interaction with the resin and the mobile phase (salt/pH gradient). This inherently causes peak broadening and dilution.

Displacement Chromatography operates on a fundamentally different non-linear principle.

-

Loading: The column is overloaded with protein (typically 60-80% of saturation capacity) under conditions of strong retention.

-

Displacement: A "Displacer" molecule—which has a higher affinity for the stationary phase than any component in the feed—is introduced.[1]

-

The Train: The displacer acts as a piston, pushing the proteins ahead of it. The proteins then compete for binding sites, self-assembling into a "displacement train" where they exit the column in order of increasing affinity, concentrated into pure, adjacent zones.

Visualizing the Mechanism

The following diagram illustrates the transition from a mixed load to a resolved displacement train.

Figure 1: The Displacement Train mechanism. The Displacer (Yellow) forces the highest affinity protein (Green) forward, which in turn forces the lower affinity protein (Blue) off the column.

Strategic Material Selection

Stationary Phase (Resin)

Success in CEX-DC requires a resin with high binding capacity and mass transfer efficiency.

-

Recommended: Strong Cation Exchangers (Sulfopropyl - SP).

-

Particle Size: 10–30 µm (Analytical/Semi-prep) or 50–90 µm (Process scale).

-

Base Matrix: Polymethacrylate or Cross-linked Agarose.

-

Why: Strong CEX resins maintain charge capacity across a wide pH range, essential for the "Steric Mass Action" (SMA) model that governs displacement.

The Displacer

The displacer is the critical reagent. It must bind stronger than the target protein but be removable during regeneration.

-

Commercial Standard: Expell SP1™ (Sachem, Inc.).[2] This is a low-molecular-weight quaternary ammonium salt designed specifically for CEX.

-

Alternative: Protamine Sulfate (a highly basic peptide), though it often suffers from batch-to-batch variability and difficult column regeneration.

-

Selection Logic: Expell SP1 is preferred for regulatory compliance (well-characterized small molecule) and easier clearance/regeneration compared to polymeric displacers [1].

Method Development & Optimization Workflow

Before running a full purification, you must determine the operating line.

Figure 2: Method Development Workflow. The critical decision point is the formation of the "Square Wave" chromatogram, indicating a successful displacement regime.

Protocol: High-Resolution mAb Charge Variant Separation

Objective: Isolate the Main Isoform from Acidic and Basic variants. System: ÄKTA pure or equivalent. Column: Strong Cation Exchange (e.g., Capto SP ImpRes or Poros XS), 4.7 mL (0.66 cm x 10 cm).

Buffer Preparation

-

Buffer A (Equilibration/Carrier): 20 mM Sodium Phosphate + 20 mM NaCl, pH 6.0 – 7.0.

-

Note: Keep conductivity low (< 5 mS/cm) to maximize binding capacity.

-

-

Displacer Solution: 3 mM Expell SP1 in Buffer A.

-

Note: Prepare fresh. Ensure pH matches Buffer A exactly.

-

-

Regeneration Buffer 1: 2 M NaCl in Buffer A.

-

Regeneration Buffer 2: 0.5 M NaOH (Sanitization/Stripping).

Experimental Steps

Step 1: Column Equilibration

Flush column with 5 Column Volumes (CV) of Buffer A at 150 cm/h. Ensure pH and conductivity are stable.

Step 2: Sample Loading (The Critical Step)

-

Load Amount: Load the mAb feed to 70-80% of the dynamic binding capacity (DBC) .

-

Why: Unlike gradient elution (loaded at <5%), displacement requires overloading to force competition between protein variants.

-

Target: ~40-60 mg protein per mL of resin.

-

-

Flow Rate: Reduce flow to 60-100 cm/h to allow equilibrium binding.

Step 3: The Displacement Step[3][4][5]

-

Switch inlet to Displacer Solution .

-

Run for 1.5 - 2.0 CV (or until the displacer breakthrough is observed via UV or Conductivity spike).

-

Observation: The chromatogram will not look like Gaussian peaks. You will see "blocks" of absorbance.

-

Zone 1: Acidic Variants (Lowest affinity, elute first).

-

Zone 2: Main Isoform (Pure, high concentration).

-

Zone 3: Basic Variants (Highest affinity, pushed immediately ahead of the displacer).

-

Step 4: Fractionation

Collect small fractions (e.g., 0.2 CV). The transition between variants is extremely sharp.

Step 5: Regeneration (Mandatory)

Displacers bind very tightly. Standard salt washes are often insufficient.

-

Wash: 3 CV of Regeneration Buffer 1 (2 M NaCl) to remove bulk displacer.

-

Strip: 3 CV of Regeneration Buffer 2 (0.5 M NaOH). High pH alters the ionization state of the displacer, facilitating removal.

-

Storage: Flush with 20% Ethanol.

Data Analysis & Performance Comparison

Self-Validation Check:

-

The Square Wave: If your UV trace shows sharp, rectangular plateaus rather than peaks, the system is valid.

-

The Anti-Langmuir Effect: The product concentration in the eluate should be higher than the feed concentration.

Table 1: Performance Metrics (Typical mAb Purification)

| Metric | Traditional Gradient Elution | Displacement Chromatography (CEX-DC) |

| Load Capacity | 20 - 30 g/L | 60 - 80 g/L |

| Elution Pool Conc. | 2 - 5 g/L (Diluted) | 10 - 25 g/L (Concentrated) |

| Purity (Main Peak) | ~80% | > 90% |

| Buffer Consumption | High (Long gradients) | Low (Step inputs) |

| Resolution | Limited by peak width | High (Sharp zone boundaries) |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| "Sloping" Plateaus | Slow mass transfer or low displacer affinity. | Decrease flow rate or increase displacer concentration (e.g., from 3mM to 5mM). |

| Low Yield | Product co-eluting with displacer.[4] | The displacer affinity is too high relative to the protein. Lower the displacer concentration.[1] |

| Ghost Peaks in Next Run | Incomplete Regeneration. | The displacer was not fully removed. Implement a "Sawtooth" regeneration: Alternate 0.5M NaOH and 1M HCl (if resin tolerates) or extend NaOH contact time [2]. |

| High Pressure | Precipitate formation. | Check solubility of the mAb at the high concentrations achieved in the displacement zone (>20 g/L). |

References

-

Sachem, Inc. (2012).[2] Isolation of Monoclonal Antibody Charge Variants by Displacement Chromatography. Current Protocols in Protein Science.

-

Bio-Rad Laboratories. (n.d.). Cation Exchange Chromatography and Regeneration Protocols.

-

Shukla, A. A., et al. (2018). Multi-column displacement chromatography for separation of charge variants of monoclonal antibodies. Journal of Chromatography A.

-

Cytiva. (2020). Tools and solutions for separation of charged mAb variants.

Disclaimer: Protocols should be optimized for specific protein stability profiles. Always consult Material Safety Data Sheets (MSDS) for displacer chemicals.

Sources

- 1. WO2009135656A1 - A method for the purification of antibodies using displacement chromatography - Google Patents [patents.google.com]

- 2. sacheminc.com [sacheminc.com]

- 3. Sample displacement chromatography of monoclonal antibody charge variants and aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel twin‐column continuous chromatography approach for separation and enrichment of monoclonal antibody charge variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Macrocyclic Polyamines Using Diethyl-Substituted Diamines

Introduction: The Significance of Macrocyclic Polyamines

Macrocyclic polyamines are a class of cyclic organic compounds containing multiple amino groups within a large ring structure.[1][2] Their unique three-dimensional cavities and the presence of multiple nitrogen atoms capable of coordinating with metal ions and other guest molecules make them invaluable in a wide range of scientific disciplines.[1][2] In the field of drug development, macrocyclic polyamines have emerged as critical scaffolds for the design of therapeutic agents, including anti-HIV and anti-cancer drugs.[3] The discovery and success of the bicyclam AMD3100 in AIDS and cancer therapy have underscored the vast potential of this class of molecules.[3] Furthermore, their ability to form stable complexes with metal ions has led to their use as contrast agents in magnetic resonance imaging (MRI) and in radiopharmaceuticals for cancer therapy and diagnostics.[3] Beyond medicine, these versatile molecules find applications as catalysts, sensors, and building blocks in supramolecular chemistry.[1][2]

The synthesis of these complex macrocycles, however, presents significant challenges, primarily the competition between the desired intramolecular cyclization and intermolecular polymerization. This guide provides a detailed exploration of a robust synthetic strategy employing diethyl-substituted diamines as key building blocks, with a focus on the renowned Richman-Atkins cyclization method. The introduction of ethyl groups on the nitrogen atoms can enhance the lipophilicity and modify the coordination properties of the resulting macrocycle, offering advantages in specific applications.

Strategic Approach: The Richman-Atkins Cyclization with N,N'-Diethyl-Substituted Precursors

The Richman-Atkins synthesis is a cornerstone in the preparation of polyaza macrocycles.[4][5] This method involves the cyclization of a di-sulfonamide with a di-electrophile, typically a di-tosylate or di-halide. The use of tosyl (p-toluenesulfonyl) protecting groups on the amine nitrogens serves a dual purpose: it activates the N-H protons for deprotonation, facilitating the nucleophilic attack, and it prevents unwanted side reactions. The subsequent deprotection of the tosyl groups yields the final macrocyclic polyamine.

A key consideration in macrocyclization is overcoming the entropic barrier and minimizing intermolecular side reactions that lead to polymers. This is often achieved through the principle of high dilution, where the reaction is carried out at very low concentrations to favor the intramolecular ring-closing reaction.[6]

This application note will detail the synthesis of a tetraethyl-substituted tetraazamacrocycle, specifically N,N',N'',N'''-tetraethyl-1,4,8,11-tetraazacyclotetradecane (tetraethyl-cyclam), using a stepwise approach involving the Richman-Atkins cyclization.

Visualizing the Synthetic Pathway

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines [organic-chemistry.org]

Troubleshooting & Optimization

Improving solubility of 2,2-diethyl-1,3-propanediamine in non-polar solvents

An Application Scientist's Guide to Solubility in Non-Polar Solvents

Welcome to the technical support portal for 2,2-diethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this versatile diamine in non-polar solvent systems. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you overcome these common experimental hurdles.

Introduction: Understanding the Solubility Challenge

2,2-diethyl-1,3-propanediamine is a valuable building block in organic synthesis, polymer chemistry, and the development of pharmaceutical agents.[1] Its structure, featuring two primary amine groups and a compact diethyl-substituted carbon backbone, gives it a distinct physicochemical profile.

The primary amine groups (-NH2) are highly polar and capable of forming strong hydrogen bonds. This makes the molecule readily soluble in polar solvents. However, these same functional groups are the cause of its characteristically poor solubility in non-polar solvents like hexane, toluene, or carbon tetrachloride. This guide will explore the reasons for this challenge and provide practical, step-by-step solutions. The fundamental principle governing this behavior is "like dissolves like": polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my 2,2-diethyl-1,3-propanediamine not dissolving in hexane?

A1: The issue stems from a fundamental mismatch in polarity. 2,2-diethyl-1,3-propanediamine has two highly polar primary amine groups that can engage in hydrogen bonding. Hexane is a non-polar aliphatic hydrocarbon. The strong intermolecular forces between the diamine molecules (hydrogen bonds) are much more favorable than any potential weak van der Waals interactions with the non-polar solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. In this case, the new interactions are too weak, so the diamine remains undissolved.[2][3]

Q2: I observe a hazy solution or two separate liquid phases when I mix the diamine with toluene. What is happening?

A2: This indicates partial or limited solubility. Toluene is less non-polar than hexane due to its aromatic ring, but it is still considered a non-polar solvent. A hazy solution suggests that a small amount of the diamine has dissolved, but the concentration has exceeded its solubility limit at that temperature, leading to a fine suspension. If you see two distinct layers, this is phase separation, indicating very poor miscibility. This can be exacerbated by small amounts of water contamination in your solvent or on your glassware, as the diamine is hygroscopic.

Q3: How does temperature affect the solubility of 2,2-diethyl-1,3-propanediamine in non-polar solvents?

A3: For most solid solutes dissolving in liquid solvents, increasing the temperature will increase solubility.[2][4] The added thermal energy increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the intermolecular forces holding the diamine molecules together.[3][4] However, for a poorly soluble compound like this diamine in a non-polar solvent, a moderate increase in temperature may only lead to a marginal improvement in solubility. It is a useful tool but often insufficient on its own.

Q4: Can I modify the diamine to make it more soluble?

A4: Yes, chemical modification is a viable but more involved strategy. The polar amine groups can be temporarily converted into less polar functional groups (e.g., by forming imines or Boc-protecting them). This "pro-drug" or intermediate approach would significantly enhance solubility in non-polar solvents. After the reaction, the modifying groups would need to be removed to regenerate the primary amines. This is a multi-step process and should be considered if other methods fail.

Troubleshooting Guide: From Insolubility to Clear Solution

This section provides a systematic approach to resolving common solubility issues.

Problem 1: Complete Insolubility or Solid Precipitation

-

Probable Cause: High polarity mismatch between the diamine and the non-polar solvent.

-

Solution: Co-solvency

-

Scientific Rationale: The most effective and common solution is the use of a co-solvent. A co-solvent is a third liquid, miscible with both the primary solvent and the solute, that is added to the system to increase the solubility of the solute.[5][6] It works by altering the overall polarity and dielectric constant of the solvent mixture, making it more favorable for the polar solute to dissolve.[7]

-

Recommended Co-solvents: Choose a semi-polar, aprotic solvent that is miscible with your primary non-polar solvent. Good starting choices include:

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Acetone (Note: Acetone can potentially react with primary amines to form imines, so its compatibility should be verified for your specific reaction).[5]

-

-

Action: See Protocol 1 for a detailed, step-by-step guide to solubility screening with co-solvents.

-

Problem 2: Solution is Hazy, Oily, or Shows Phase Separation

-

Probable Cause: The diamine has reached its low solubility limit, or there is residual moisture in the system.

-

Solution 1: Gentle Heating

-

Scientific Rationale: As discussed, increasing the kinetic energy of the system can help overcome intermolecular forces and promote dissolution.[3][4]

-

Action: While stirring, gently warm the mixture to 40-50°C. Use a water bath for controlled heating. Observe if the solution becomes clear. Caution: Do not overheat, as this can affect the stability of your reagents. If the solution becomes hazy again upon cooling, it indicates that the system is supersaturated at room temperature, and a co-solvent is still recommended for stability.

-

-

Solution 2: Ensure Anhydrous Conditions

-

Scientific Rationale: 2,2-diethyl-1,3-propanediamine is hygroscopic and can absorb atmospheric moisture. Water is immiscible with non-polar solvents and can cause haziness or phase separation.

-

Action: Use freshly dried solvents. Dry glassware in an oven before use. Conduct your experiment under an inert atmosphere (e.g., Nitrogen or Argon) if your chemistry is sensitive to moisture.

-

Experimental Protocols

Protocol 1: Step-by-Step Co-solvent Solubility Screening

This protocol allows you to efficiently determine the minimal amount of co-solvent needed to achieve a clear solution.

-

Setup: In a small vial equipped with a magnetic stir bar, add a known amount of 2,2-diethyl-1,3-propanediamine (e.g., 100 mg).

-

Add Primary Solvent: Add the volume of your primary non-polar solvent (e.g., Toluene, 5 mL) that you intend to use for your reaction. Begin stirring. You will likely observe a slurry or undissolved solid.

-

Co-solvent Titration: Using a micropipette or syringe, add a selected co-solvent (e.g., THF) dropwise (in small, known increments, e.g., 50 µL).

-

Observe: After each addition, allow the mixture to stir for 1-2 minutes and observe for clarity.

-

Endpoint: Continue adding the co-solvent until a completely clear, homogeneous solution is obtained.

-

Quantify: Record the total volume of co-solvent required. This gives you the optimal ratio of non-polar solvent to co-solvent for your target concentration.

-

Validation: It is good practice to scale down your actual reaction to a small test run using this new solvent system to ensure there are no adverse effects on the reaction outcome.

Data & Visualization

Table 1: Qualitative Solubility of 2,2-diethyl-1,3-propanediamine

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | Strong hydrogen bonding between the amine -NH2 groups and the solvent's -OH groups. |

| Polar Aprotic | DMSO, DMF | Soluble | Strong dipole-dipole interactions. |

| Semi-Polar | THF, Dichloromethane (DCM) | Sparingly Soluble | Can act as a bridge between polar and non-polar extremes. Good co-solvent choices. |

| Non-Polar | Toluene, Diethyl Ether | Poorly Soluble | Limited, weak dipole-induced dipole interactions. |

| Aliphatic Non-Polar | Hexane, Cyclohexane, Pentane | Insoluble | Only weak van der Waals forces are possible, which are insufficient for dissolution. |

Diagrams

Caption: Troubleshooting decision tree for solubility issues.

Caption: Workflow for selecting a suitable co-solvent.

References

-

Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

-

ResearchGate. (2021). Enhancing solubility of poorly soluble drugs using various techniques. Retrieved from [Link]

-

International Journal of Innovative Research in Technology. (n.d.). Solubility Enhancement Methods. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diamino-2,2-diethylpropane. Retrieved from [Link]

-

GlobalCHEM. (n.d.). Understanding N,N'-Diethyl-1,3-propanediamine: A Comprehensive Product Overview. Retrieved from [Link]

Sources

Technical Support Center: Storage & Handling of 1,3-Diamino-2,2-diethylpropane

Status: Operational Ticket ID: REF-DEDPA-OX-001 Subject: Prevention of Oxidative Degradation and Carbamation during Storage Applicable Compound: 1,3-Diamino-2,2-diethylpropane (CAS: 38932-69-3) Synonyms: 2,2-Diethyl-1,3-propanediamine; 2,2-Diethyl-1,3-diaminopropane.

Executive Summary

You are likely observing degradation in 1,3-Diamino-2,2-diethylpropane (DEDPA) manifesting as yellow discoloration or white crystalline precipitation .

DEDPA is a hindered primary diamine. While the gem-diethyl group at the 2-position provides some steric protection, the primary amine groups (

-

Oxidative Dehydrogenation (Yellowing): Reaction with atmospheric oxygen (

) forming imines and conjugated impurities. -

Carbamation (White Crust): Reaction with carbon dioxide (

) forming carbamate salts.

This guide provides a root-cause analysis, a definitive storage protocol, and a troubleshooting FAQ to salvage or validate your current stock.

Part 1: The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, you must understand the enemy. Amine degradation is not a single event but a cascade of reactions.

Mechanism Visualization

The following diagram illustrates the two distinct pathways that compromise DEDPA purity.

Figure 1: Parallel degradation pathways. The upper path (Oxidation) causes color change; the lower path (Carbamation) causes physical precipitation.

Detailed Analysis

| Observation | Chemical Cause | Mechanism Description |

| Yellowing | Oxidation | Trace amounts of dissolved |

| White Crust | Carbamation | Primary amines are strong nucleophiles. They attack atmospheric |

Part 2: The "Zero-Oxidation" Storage Protocol

Do not rely on standard parafilm sealing. Amines permeate low-density plastics, and oxygen permeates parafilm over time. Follow this rigorous Standard Operating Procedure (SOP).

Required Materials

-

Inert Gas: Argon (Preferred) or Nitrogen (Acceptable).[2]

-

Why Argon? Argon is heavier than air. It settles on the surface of the liquid amine, creating a physical "blanket" that is harder to displace than Nitrogen.

-

-

Vessel: Amber glass vials with Teflon-lined (PTFE) caps.

-

Sealant: Teflon tape + Electrical tape (or Parafilm M as a secondary barrier).

Step-by-Step Workflow

Figure 2: The "Zero-Oxidation" workflow. Aliquoting is critical to avoid repeated exposure of the bulk stock.

Critical Protocol Nuances

-

The "Headspace" Rule: Never store a large bottle with a large air gap (headspace). The oxygen contained in the headspace is sufficient to yellow the surface layer. Always transfer to smaller vessels to minimize headspace.

-

The "Cold" Rule: Store at 2°C – 8°C . Oxidation is a kinetic process; lowering the temperature significantly slows the rate of radical formation.

-

The "Dark" Rule: Light (UV/Vis) accelerates the radical formation step in amine oxidation. Amber glass is non-negotiable.

Part 3: Troubleshooting Center (FAQs)

Q1: My DEDPA has turned light yellow. Is it ruined?

-

Diagnostic: Not necessarily.[3][4] The "yellow" compounds (imines/oligomers) have high extinction coefficients, meaning a very small amount (ppm level) causes visible color.

-

Action:

-

Check Purity: Run a proton NMR (

-NMR). If the integration of the ethyl/methylene peaks is correct and no new aldehyde/imine peaks are visible (>1%), the bulk material is likely >98% pure. -

Purification: If high purity is required (e.g., for polymerization or pharmaceutical synthesis), you must distill the amine under reduced pressure. Discard the first 10% (forerun) and the last 10% (colored residue).

-

Q2: There is a white solid around the cap. Can I knock it back in?

-

Diagnostic: This is ammonium carbamate (reaction with

).[1] -

Action: NO. Do not knock it back in. Carbamates can release water upon heating or reacting, further contaminating the batch.

-

Remedy: Wipe the rim of the bottle with a dry, lint-free wipe. Transfer the clear liquid to a fresh, dry, Argon-purged vial.

Q3: Can I store it in a freezer (-20°C)?

-

Analysis: Yes, but with a caveat. DEDPA is hygroscopic.[5]

-

Risk: When you remove a bottle from -20°C to room temperature, atmospheric moisture will immediately condense on the cold glass and potentially inside the cap if opened too soon.

-

Protocol: If freezing, you must allow the sealed bottle to warm to room temperature in a desiccator before opening it.

Q4: I don't have an Argon line. Is Nitrogen okay?

-

Analysis: Nitrogen is acceptable but less forgiving. Because

has a similar density to air, it mixes rather than blankets. -

Adjustment: When purging with Nitrogen, use a higher flow rate and purge for longer (30-60 seconds for a small vial) to ensure total displacement of oxygen.

Part 4: Quality Control Specifications

Before using stored DEDPA in critical applications, verify its integrity.

| Test Method | Acceptance Criteria | What it detects |

| Visual Inspection | Clear, colorless liquid/solid. | Gross oxidation (Yellow) or Carbamation (White). |

| Titration (HCl) | Amine Value within 98-102% theoretical. | Bulk purity. (Note: Oxidized amines may still titrate, so combine with visual). |

| Sharp peaks. No broad signals > 8 ppm. | Aldehydes, imines, and oxidation byproducts. | |

| Karl Fischer | Water content < 0.5%.[3][6] | Moisture absorption (Hygroscopicity).[5] |

References

-

PubChem. (n.d.). 1,3-Diamino-2,2-diethylpropane Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. tutorchase.com [tutorchase.com]

- 6. 1,3-Diamino-2,2-diethylpropane | C7H18N2 | CID 432589 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purification techniques for technical grade 2,2-diethyl-1,3-propanediamine

Document ID: TSC-PD-22DE-V1

Last Updated: February 10, 2026

Introduction

Welcome to the technical support guide for the purification of technical grade 2,2-diethyl-1,3-propanediamine (CAS No. 38932-69-3). This document is designed for researchers, chemists, and drug development professionals who require this sterically hindered diamine in high purity for their work in polymer synthesis, ligand chemistry, or as a pharmaceutical intermediate.

The presence of impurities can significantly impact reaction outcomes, polymer properties, and biological activity. Technical grade materials often contain residual starting materials, by-products, and solvents from the manufacturing process. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you select and optimize a purification strategy tailored to your specific needs, ensuring the integrity and reliability of your experiments.

Part 1: Initial Assessment and Characterization of Technical Grade Material (FAQ)

Before any purification attempt, a thorough assessment of the starting material is crucial. This initial analysis will inform your choice of purification method and help you track its success.

Q1: What are the likely impurities in my technical grade 2,2-diethyl-1,3-propanediamine?

A1: While the exact impurity profile depends on the synthetic route, common methods for producing hindered diamines suggest the following potential contaminants:

-

Unreacted Starting Materials: Such as derivatives of diethylmalonate, 2,2-diethyl-1,3-propanediol, or hydroxypivalaldehyde analogs.[1]

-

Partially Reacted Intermediates: Mono-aminated compounds (e.g., 3-amino-2,2-diethylpropan-1-ol) or incompletely reduced intermediates (imines, amides).

-

Cyclic By-products: Intramolecular cyclization can lead to heterocyclic impurities, such as substituted piperidines.

-

Solvents and Reagents: Residual solvents from reaction and workup, or traces of catalysts and reducing agents.[2]

-

Oxidation Products: Like many amines, this compound can oxidize upon prolonged exposure to air, leading to colored impurities.[3]

Q2: What are the key physical properties I should know before starting?

A2: Specific experimental data for 2,2-diethyl-1,3-propanediamine is not widely published. However, we can estimate its properties based on its structure and comparison with close analogs like 2,2-dimethyl-1,3-propanediamine and N,N-diethyl-1,3-propanediamine.[4][5] These estimates are critical for planning distillation and recrystallization procedures.

| Property | Estimated Value / Known Analog Value | Significance for Purification |

| Molecular Weight | 130.23 g/mol [6] | Essential for all stoichiometric calculations. |

| Boiling Point (est.) | >170 °C (at atm. pressure) | High boiling point necessitates vacuum distillation to prevent thermal decomposition.[7][8] |

| Appearance | Colorless to pale yellow liquid[9] | A dark color indicates significant oxidation or impurities. |

| Density (est.) | ~0.82 - 0.86 g/mL | Similar to related diamines. |

| Solubility | Miscible with water and common organic solvents.[4] | High solubility in many solvents can make recrystallization of the free base challenging.[10] |

Q3: Which analytical techniques should I use to assess purity?

A3: A multi-technique approach is recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the purity of the main component. Derivatization may be necessary to improve peak shape.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are in sufficient concentration (>1%) and have unique signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of primary amine N-H bonds (~3300-3400 cm⁻¹) and the absence of impurity functional groups like carbonyls (C=O) or nitriles (C≡N).

Part 2: Purification Strategy Selection

The optimal purification strategy depends on the nature of the impurities and the desired final purity. Use the following workflow to guide your decision-making process.

Caption: Workflow for selecting a purification method.

Rationale:

-

Fractional Vacuum Distillation: This is the most effective method for removing impurities with significantly different boiling points (e.g., residual solvents or lower-boiling monoamines) and for bulk purification.[12] It is the recommended first step for most technical-grade materials.

-

Purification via Salt Recrystallization: If distillation is insufficient or if non-basic or thermally stable impurities are present, converting the diamine to a crystalline salt (e.g., dihydrochloride) is a powerful technique.[3][10] The defined lattice structure of the salt excludes impurities more effectively than liquid-phase distillation.

-

Basic Flash Column Chromatography: This is a last resort for difficult separations where impurities have similar boiling points but different polarities. Standard silica gel is acidic and will cause severe tailing; a basic-modified system is essential.[13]

Part 3: Troubleshooting Guides for Purification Techniques

Method 1: Fractional Vacuum Distillation

This technique lowers the boiling point of the compound, preventing thermal degradation that can occur at atmospheric pressure.[14][15]

Step-by-Step Protocol:

-

Preparation: Ensure all glassware is dry. Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, short-path distillation head, thermometer, and receiving flasks. Use a magnetic stir bar or capillary bubbler to ensure smooth boiling.

-

System Check: Attach a vacuum pump with a cold trap. Ensure all joints are properly sealed with vacuum grease. The system should be able to achieve a stable pressure below 10 mmHg.

-

Charging the Flask: Charge the distillation flask with the technical grade diamine (no more than 2/3 full). Adding a small amount of a high-boiling, non-reactive antioxidant like BHT can sometimes prevent discoloration.

-

Distillation:

-

Slowly apply vacuum to the system to degas the liquid.

-

Begin stirring and gently heat the distillation pot using a heating mantle.

-

Collect a small forerun fraction, which will contain low-boiling impurities.

-

Slowly increase the temperature until the main fraction begins to distill at a steady temperature. Record the vapor temperature and pressure.

-

Collect the main fraction in a separate, clean receiving flask.

-

Stop the distillation when the temperature rises or drops significantly, or when charring is observed in the pot, leaving a small residue behind.

-

-

Shutdown: Allow the system to cool completely before slowly venting to atmospheric pressure to avoid cracking the hot glassware.

Troubleshooting Q&A: Vacuum Distillation

| Question / Problem | Probable Cause(s) | Recommended Solution(s) |

| My compound is bumping violently or boiling unstably. | - Inefficient stirring.- Vacuum is too high for the temperature.- Lack of nucleation sites. | - Increase stirring speed.- Introduce a slow stream of nitrogen via a capillary bubbler.- Slightly reduce the vacuum level. |

| The product in the distillation pot is turning dark or charring. | - Thermal decomposition.[8]- Presence of non-volatile, heat-sensitive impurities. | - Immediately reduce the heating mantle temperature.- Improve the vacuum to further lower the boiling point.- Consider a less harsh purification method like salt recrystallization. |

| I can't achieve a low enough vacuum. | - Leaks in the system. | - Check all glass joints and connections. Re-grease if necessary.- Ensure the vacuum pump is operating correctly and the oil is fresh. |

| The product solidifies in the condenser. | - The melting point of the compound is higher than the condenser coolant temperature. | - Use room temperature water or no coolant in the condenser, provided the vacuum is sufficient to ensure condensation. |

Method 2: Purification via Salt Recrystallization

This method leverages the high crystallinity of diamine salts to exclude impurities. The dihydrochloride salt is a common choice.[16]

Step-by-Step Protocol:

Caption: Workflow for purification via salt recrystallization.

Troubleshooting Q&A: Salt Recrystallization

| Question / Problem | Probable Cause(s) | Recommended Solution(s) |

| The hydrochloride salt does not precipitate or oils out. | - Too much solvent was used.- The solvent is not appropriate for precipitation. | - Reduce the solvent volume under vacuum.- Add a less polar co-solvent (anti-solvent) like diethyl ether or heptane to induce precipitation.[17] |

| The salt crystals are very fine or discolored. | - Precipitation or cooling occurred too quickly.- Impurities are trapped in the crystal lattice. | - Re-dissolve the salt and allow it to cool much more slowly.- Consider adding activated charcoal to the hot solution before filtering to remove colored impurities.[18] |

| Low recovery of the free base after liberation. | - Incomplete basification (pH is not high enough).- Insufficient extraction.- Emulsion formation during extraction. | - Ensure the aqueous layer is strongly basic (pH > 12).- Perform multiple extractions (at least 3-4 times).- To break emulsions, add a small amount of brine (saturated NaCl solution). |

Method 3: Basic Flash Column Chromatography

This method is for separating compounds based on polarity. Using a basic modifier is essential to prevent the amine from irreversibly binding to the acidic silica.

Step-by-Step Protocol:

-

Stationary Phase Preparation: Use standard silica gel. Prepare a slurry of the silica in your starting eluent. It is critical to add a basic modifier to the eluent. A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide.[13]

-

Column Packing: Pack the column with the prepared slurry. Equilibrate the packed column by flushing with several column volumes of the starting eluent until the baseline is stable and the pH of the effluent is basic.

-

Sample Loading: Dissolve the crude diamine in a minimal amount of the eluent or a strong solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

-

Elution: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate with 1% TEA) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).

-

Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like methanol can help remove the last traces of TEA.[13]

Troubleshooting Q&A: Chromatography

| Question / Problem | Probable Cause(s) | Recommended Solution(s) |

| My product is streaking/tailing badly on the TLC plate and column. | - Insufficient deactivation of the acidic silica. | - Increase the concentration of the basic additive (TEA or NH₄OH) in your eluent.[13]- Pre-treat the column by flushing with the basic eluent for an extended period before loading the sample. |

| My product will not elute from the column. | - The eluent is not polar enough.- The compound has irreversibly bound to the silica. | - Gradually increase the eluent polarity (e.g., add methanol to a DCM eluent).- Ensure your basic modifier is present in the eluent throughout the run. |

| I can't separate my product from a close-running impurity. | - Poor selectivity of the solvent system. | - Try a different solvent system. For example, switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol.- Use a different stationary phase, such as basic alumina, which has different selectivity. |

Part 4: Safety First - Handling Diamines

2,2-diethyl-1,3-propanediamine and its analogs are hazardous materials. Adherence to safety protocols is mandatory.

-

Corrosivity: Diamines are corrosive and can cause severe skin burns and eye damage.[19] Always handle this chemical inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact; check compatibility charts), a flame-resistant lab coat, and chemical splash goggles with a face shield.

-

Handling: Avoid inhalation of vapors. Ensure adequate ventilation. Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

This guide is intended to provide expert-level support for common laboratory purification challenges. For novel or particularly difficult separations, further methods development may be required.

References

- Google Patents. (1971). Separation of diamine isomers.

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-1,3-propanediamine. Retrieved from [Link]

-

BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

- Google Patents. (1951). Diamines and salts thereof.

-

Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]

-

Busch Finland. (n.d.). Vacuum Distillation. Retrieved from [Link]

-

Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

-

ResearchGate. (2015). Is there any negative impact of diethyl amine while using in column chromatography?. Retrieved from [Link]

- Google Patents. (2004). Diamine purification method.

-

SIELC Technologies. (n.d.). Separation of 1,3-Propanediamine, N,N'-diethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

WIPO Patentscope. (2020). PURIFICATION METHOD FOR DIAMINE COMPOUND.... Retrieved from [Link]

-

MDPI. (2021). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

-

ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine?. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diamino-2,2-diethylpropane. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Google Patents. (1962). Process for the purification of hexamethylenediamine.

- Google Patents. (2007). Method for purifying hexamethylene diamine.

-

ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]

-

Stenutz. (n.d.). N,N-diethyl-1,3-propanediamine. Retrieved from [Link]

- Google Patents. (2013). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

ResearchGate. (2016). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. Retrieved from [Link]

-

ResearchGate. (2014). Determination of N-methyl-1,3-propanediamine in bovine muscle.... Retrieved from [Link]

-

ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture?. Retrieved from [Link]

- Google Patents. (1977). Preparation of 1,3-diamino-2,2-dimethyl-propane.

Sources

- 1. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. N,N-diethyl-1,3-propanediamine [stenutz.eu]

- 6. 1,3-Diamino-2,2-diethylpropane | C7H18N2 | CID 432589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 9. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]

- 13. researchgate.net [researchgate.net]

- 14. buschvacuum.com [buschvacuum.com]

- 15. When Vacuum Distillation is Useful [sihaienergytech.com]

- 16. mdpi.com [mdpi.com]

- 17. US2739981A - Diamines and salts thereof - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. echemi.com [echemi.com]

Handling air-sensitive sterically hindered diamines in the glovebox

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Air-Sensitive Sterically Hindered Diamines in Inert Atmospheres Ticket ID: GBOX-DIAMINE-001

Mission Statement

You have reached the Advanced Handling Support Center. This guide addresses the specific physical and chemical challenges of working with sterically hindered diamines (e.g., N,N'-di-tert-butyl-ethylenediamine, adamantyl-substituted diamines) in a glovebox environment.

These compounds present a unique "double-threat":

-

Physical Difficulty: They are often viscous liquids or static-prone solids that defy standard weighing techniques.

-

Chemical Sensitivity: While steric bulk provides kinetic protection against rapid oxidation, they are highly susceptible to carbamate formation (

insertion) and slow, insidious oxidation that poisons catalytic cycles.

Module 1: Material Intake (The "Trojan Horse" Effect)

Issue: “I brought my diamine into the box, and it bubbled over/degraded immediately.”

Root Cause Analysis

Viscous diamines are excellent at trapping atmospheric gases (

Protocol: The Freeze-Pump-Thaw (FPT) Transfer

Do not rely on the antechamber alone for viscous liquids.

-

External Prep: Place the diamine in a Schlenk flask with a high-vacuum valve (Young/PTFE tap).

-

The FPT Cycle:

-

Freeze: Submerge flask in liquid

until solid. -

Pump: Open to high vacuum (10⁻³ mbar) for 10–15 mins.

-

Thaw: Close valve. Thaw in warm water. (Gas bubbles will emerge).

-

Repeat: Perform 3 full cycles until no bubbles appear on thawing.

-

-

Intake: Bring the sealed flask into the glovebox antechamber. Perform standard antechamber cycles only to clean the exterior. Open the flask only once inside.

Visual Workflow: Intake Logic

Caption: Decision tree for introducing diamines into the glovebox. Viscous liquids require external degassing to prevent "virtual leaks."

Module 2: Physical Handling (Static & Viscosity)

Issue: “The solid jumps off my spatula” or “The liquid won’t dispense accurately.”

Troubleshooting Guide

| Symptom | Root Cause | Immediate Fix | Long-Term Solution |

| Flying Powder | Triboelectric Charging: The ultra-dry atmosphere ( | Anti-Static Gun: Use a Zerostat gun on the vial and spatula before weighing. | Ionizing Fan: Install a permanent ionizing fan (e.g., NRD or Simco) directed at the balance. |

| Drifting Balance | Static Buildup on Glass: Glass vials act as capacitors. | Wrap in Foil: Wrap the vial in aluminum foil to ground it to the balance pan. | Metal Weigh Boats: Switch from plastic/glass to aluminum weigh boats. |

| Pipette Dripping | High Vapor Pressure: Volatile amines build pressure in the air gap of standard pipettes. | Pre-wetting: Aspirate and dispense 3x to saturate the air gap before the final draw. | Positive Displacement: Use a piston-in-tip pipette (e.g., Gilson Microman). |

| Pipette Sticking | High Viscosity: Liquid clings to the tip walls.[1][2] | Reverse Pipetting: Aspirate more than needed, dispense the set amount, discard the rest.[1] | Positive Displacement: The only way to get >99% accuracy with syrups. |

The "Positive Displacement" Imperative

For viscous hindered diamines, standard air-displacement pipettes are prohibited for quantitative work. The air cushion acts as a spring, compressing under the liquid's viscosity, leading to under-delivery.

-

Recommendation: Use Positive Displacement Pipettes (capillary piston tips). The piston touches the liquid directly, eliminating the air gap and viscosity dependence [1, 2].[1][2][3][4]

Module 3: Chemical Stability (The Invisible Killers)

Issue: “My amine is white, but my reaction failed.”

The Trap (Carbamate Formation)

Sterically hindered amines are often strong bases. Even in a glovebox, trace

-

Detection: A white crust on the bottle threads or "cloudiness" in the oil.

-

Prevention:

-

Scrubber Maintenance: Ensure your box has a dedicated copper catalyst (for

) and molecular sieves/lime (for -

Secondary Containment: Store diamines in a jar containing a small vial of solid KOH pellets (a sacrificial

sink). -

Tape Seal: Parafilm is permeable to

over time. Use PVC electrical tape or Teflon tape for long-term storage inside the box.

-

Visual Workflow: Troubleshooting Degradation

Caption: Diagnostic flow for identifying and rectifying amine degradation. Note that carbamate formation is often reversible with heat.

Module 4: Purification & Recovery

Issue: “I suspect my diamine is impure. How do I clean it inside the box?”

Method A: Vacuum Trans-trap (For Liquids)

Do not set up a full distillation apparatus if you can avoid it. Use a "bulb-to-bulb" transfer.

-

Setup: Connect two Schlenk flasks via a glass bridge (or simple tube adapter).

-

Additives: Add Calcium Hydride (

) to the impure amine to dry it and break down carbamates. -

Process:

-

Pull static vacuum on the system.

-

Heat the "source" flask (oil bath).

-

Cool the "receiving" flask (liquid

or dry ice/acetone). -

Crucial: Discard the first 10% (volatile impurities) and the last 10% (colored residue).

-

Method B: Sublimation (For Solids)

Sterically hindered amines (e.g., Adamantyl-diamines) often sublime easily due to their globular shape.

-

Apparatus: Use a "cold finger" sublimator.

-

Condition: High vacuum (

mbar) + gentle heating (40–80°C). -

Advantage: This separates the amine from non-volatile oxidation products (N-oxides) and inorganic salts [4].

References

-

Gilson. (n.d.). How to Pipette Volatile or Highly Contaminated Liquids. Retrieved from [Link]

-

Lab Manager. (2025). How Positive Displacement Pipettes Work: A Guide for Precision Liquid Handling. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Retrieved from [Link]

-

Wipf Group (University of Pittsburgh). (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Minimizing side reactions in Schiff base synthesis with hindered amines

Current Status: Operational Topic: Optimization of Imine Formation with Sterically Bulky Nucleophiles Ticket Priority: High (Impact on Drug Discovery/Ligand Synthesis)

Introduction: The Equilibrium Challenge

Welcome to the Technical Support Center. You are likely here because your standard reflux protocol failed. When synthesizing Schiff bases (imines) using hindered amines (e.g., tert-butylamine, adamantylamine, or ortho-substituted anilines), the reaction fights against two formidable adversaries: steric repulsion and thermodynamic equilibrium .

Unlike simple primary amines, hindered amines struggle to approach the carbonyl carbon (kinetic barrier). Even if they do, the resulting imine is often less stable than the starting materials, and the water byproduct rapidly hydrolyzes the bond back to the precursors (thermodynamic barrier).

This guide provides field-proven protocols to overcome these barriers and minimize side reactions like aldol condensation.

Module 1: Diagnostic & Mechanism

Q: Why is my yield <20% despite refluxing in ethanol for 24 hours?

A: Standard reflux relies on passive equilibrium shifts. With hindered amines, the rate of nucleophilic attack is drastically reduced.

-

Kinetic Issue: The bulky alkyl group on the nitrogen shields the lone pair, making the initial attack on the carbonyl carbon extremely slow.

-

Thermodynamic Issue: The generated water molecule is a potent nucleophile. In a standard reflux, water concentration builds up, driving the reverse reaction (hydrolysis).

-

Side Reaction: Prolonged heating without rapid conversion allows the amine to act as a base rather than a nucleophile, triggering Aldol Condensation of the carbonyl compound (if

-protons are present).

Visualizing the Competition

The following diagram illustrates the pathway competition. Note how the "Hindered Amine" path is blocked, allowing the "Aldol" side reaction to dominate unless specific interventions are made.

Caption: Reaction pathway showing how steric hindrance favors reversible hydrolysis and irreversible Aldol side reactions.

Module 2: The "Gold Standard" Protocol (Titanium Tetraethoxide)

Q: What is the most reliable method for extremely hindered amines?

A: The Titanium(IV) Ethoxide [

-

Lewis Acid: It coordinates to the carbonyl oxygen, increasing electrophilicity to compensate for the amine's poor nucleophilicity.

-

Chemical Dehydrator: It reacts irreversibly with the water byproduct to form inert titanium dioxide (

), permanently shifting the equilibrium to the right.

Protocol: Mediated Synthesis

Best for: Acid-sensitive substrates, extremely hindered amines (e.g., t-butyl).

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Dissolution: Dissolve the carbonyl compound (1.0 eq) in anhydrous THF or Toluene (0.5 M concentration).

-

Addition: Add the hindered amine (1.2 eq).

-

Catalyst: Add

(2.0 eq) via syringe. Note: The solution often turns yellow/orange immediately. -

Reaction: Stir at 60–80°C for 6–12 hours. (Monitor by TLC; the

byproduct may make the mixture cloudy). -

Workup (Crucial Step):

-

Cool to room temperature.[1]

-

Pour the reaction mixture into a saturated aqueous NaHCO₃ solution or simply add water. This hydrolyzes the remaining titanium reagent, precipitating copious white

solid. -

Filtration: Filter the slurry through a pad of Celite . Wash the pad with Ethyl Acetate.

-

Separation: Dry the filtrate over

and concentrate.

-

-

Result: Usually yields pure imine requiring no further purification.

Module 3: Green & High-Energy Protocols (Microwave)

Q: Can I avoid metal scavengers?

A: Yes, using Microwave Irradiation .

Microwave synthesis is superior for hindered amines because it provides rapid, uniform heating that overcomes the activation energy barrier (

Protocol: Solvent-Free/Minimal Solvent Microwave

Best for: Green chemistry requirements, rapid screening.

-

Mixture: Mix the carbonyl (1.0 eq) and hindered amine (1.0–1.2 eq) in a microwave vial.

-

Optional: Add 1-2 drops of Ethanol if reactants are solid to create a slurry.

-

Catalyst: Add a catalytic amount of Montmorillonite K-10 clay or Er(OTf)₃ (1-2 mol%) if the reaction is stubborn.

-

-

Irradiation: Heat to 100–120°C for 5–15 minutes (Power: Dynamic mode, typically 100-300W).

-

Post-Process:

-

If solvent-free: Dissolve in ether, filter off clay (if used), and evaporate.

-

Recrystallize from ethanol if necessary.

-

Module 4: Troubleshooting Side Reactions

Q: I see a "dimer" peak in my MS/NMR. What is it?

A: This is likely the Aldol Condensation product.

-